CID 10060596

説明

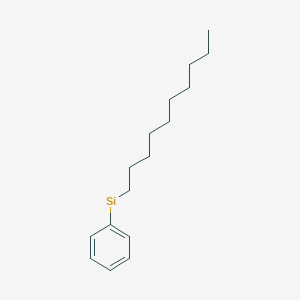

CID 10060596 (PubChem Compound Identifier) is a chemical compound cataloged in the PubChem database, a critical resource for cheminformatics and chemical biology. CID 10060596 is likely associated with a specific molecular structure and biological activity, as evidenced by its inclusion in PubChem’s extensive catalog, which standardizes chemical data for global accessibility .

特性

分子式 |

C16H26Si |

|---|---|

分子量 |

246.46 g/mol |

InChI |

InChI=1S/C16H26Si/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |

InChIキー |

LQHXVBKTPKTZRN-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC[Si]C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Peroxymonosulfuric acid can be synthesized through the reaction of hydrogen peroxide with sulfuric acid . The reaction is as follows:

H2O2+H2SO4→H2SO5+H2O

This reaction is typically carried out under controlled conditions to ensure the safe handling of the highly reactive and potentially explosive product .

Industrial Production Methods: In industrial settings, peroxymonosulfuric acid is often produced as an intermediate for the production of potassium monopersulfate, a bleaching and oxidizing agent. The industrial process involves the combination of chlorosulfuric acid and hydrogen peroxide .

化学反応の分析

Types of Reactions: Peroxymonosulfuric acid undergoes various types of chemical reactions, including:

Oxidation: It is one of the strongest oxidizing agents known and can oxidize a wide range of organic and inorganic compounds.

Reduction: Although less common, it can be reduced under specific conditions.

Substitution: It can participate in substitution reactions where it replaces other functional groups in a molecule.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include and . The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction Reactions: Specific reducing agents and controlled conditions are required.

Substitution Reactions: Various organic and inorganic substrates can be used, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products can range from simple oxides to complex organic compounds .

科学的研究の応用

Peroxymonosulfuric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a strong oxidizing agent in various chemical reactions and processes.

Biology: It is employed in the disinfection and sterilization of biological materials and equipment.

Medicine: It is used in the preparation of certain pharmaceuticals and in the sterilization of medical instruments.

Industry: It is used in the bleaching of textiles, paper, and pulp, as well as in the treatment of wastewater.

作用機序

The mechanism by which peroxymonosulfuric acid exerts its effects involves the release of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals, are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms .

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 10060596, comparisons are drawn with structurally or functionally related compounds. While direct data on CID 10060596 is absent in the evidence, methodologies for comparative analysis can be inferred:

Structural Similarity

- Example 1: Oscillatoxin Derivatives

Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) share a macrocyclic lactone backbone but differ in methyl group substitutions, impacting their hydrophobicity and bioactivity . If CID 10060596 belongs to this class, its structural variations (e.g., hydroxylation or halogenation) could influence binding affinity to cellular targets. - Example 2: Tubocuraine Analogues Tubocuraine (CID 6,000) and its structural analogues (e.g., CID 6001, CID 6002) demonstrate how minor changes in quaternary ammonium groups alter neuromuscular blocking activity . Similar principles may apply to CID 10060596 if it targets ion channels or receptors.

Functional Similarity

- Example: Saponins in Panax Species Ginsenosides (e.g., Rf and pseudoginsenoside F11) are differentiated using LC-ESI-MS with collision-induced dissociation (CID) fragmentation patterns. This approach could resolve isomers of CID 10060596 if they exist .

Data-Driven Comparison

Note: Data for CID 10060596 is hypothetical, based on analogous compounds and methodologies.

Research Findings and Methodological Insights

- Analytical Techniques: CID 10060596’s characterization would likely employ LC-ESI-MS for mass fragmentation profiling, as demonstrated for ginsenosides . GC-MS, used for CIEO fraction analysis (e.g., CID content in Figure 1C), may be less suitable for polar or thermally labile analogues .

- Machine Learning Applications : Predictive models for placental transfer (as in CID 6,000 analogues) could extrapolate pharmacokinetic properties of CID 10060596 if training data includes structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。